molecular formula C24H27N3O3S2 B11225350 2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)-N-phenylacetamide

2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B11225350
M. Wt: 469.6 g/mol
InChI Key: QBJLCTKDZILPDU-UHFFFAOYSA-N
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Description

2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound with a unique structure that includes a quinoline core, a piperidine ring, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the sulfonyl group. The final step involves the attachment of the phenylacetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various substituted quinoline derivatives.

Scientific Research Applications

2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound shares the piperidine ring but lacks the quinoline core and phenylacetamide group.

    2,2,6,6-Tetramethylpiperidine: Another piperidine derivative, but with different substituents and properties.

    4-Amino-2,2,6,6-tetramethylpiperidine: Similar in structure but with an amino group instead of the sulfonyl group.

Uniqueness

2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)-N-phenylacetamide is unique due to its combination of a quinoline core, a piperidine ring, and a phenylacetamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C24H27N3O3S2

Molecular Weight

469.6 g/mol

IUPAC Name

2-[4-methyl-6-(4-methylpiperidin-1-yl)sulfonylquinolin-2-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C24H27N3O3S2/c1-17-10-12-27(13-11-17)32(29,30)20-8-9-22-21(15-20)18(2)14-24(26-22)31-16-23(28)25-19-6-4-3-5-7-19/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,25,28)

InChI Key

QBJLCTKDZILPDU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(C=C3C)SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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